Edetate trisodium

Overview

Description

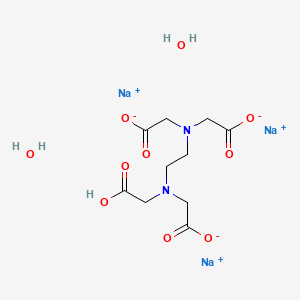

Edetate trisodium (C10H13N2Na3O8, CAS 150-38-9), also known as trisodium EDTA, is a sodium salt of ethylenediaminetetraacetic acid (EDTA). It functions as a hexadentate chelating agent, binding divalent and trivalent metal ions (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>, Fe<sup>3+</sup>) to form stable, water-soluble complexes. Key properties include:

- Molecular weight: 358.19 g/mol .

- Solubility: Highly soluble in water (≥10 mM) but insoluble in DMSO .

- Applications: Pharmaceuticals (stabilizer, preservative synergist), cosmetics (water softener), industrial water treatment (scale inhibition), and laboratory metal ion sequestration .

Its hygroscopic nature and nephrotoxicity necessitate careful handling, particularly in patients with renal impairment .

Preparation Methods

Condensation of Ethylenediamine with Sodium Monochloroacetate

The foundational synthesis route involves the condensation of ethylenediamine with sodium monochloroacetate in alkaline conditions. This method, derived from pharmaceutical manufacturing practices, proceeds via nucleophilic substitution:

Reaction Mechanism :

Ethylenediamine reacts with four equivalents of sodium monochloroacetate in the presence of sodium carbonate, facilitating deprotonation and subsequent displacement of chloride ions. The reaction is exothermic, requiring controlled temperatures (80–90°C) to prevent side reactions.Optimized Parameters :

Key variables include molar ratios, pH, and reaction duration. A 1:4 molar ratio of ethylenediamine to sodium monochloroacetate, maintained at pH 10–12 via sodium hydroxide, yields EDTA tetrasodium, which is subsequently acidified to isolate EDTA free acid. Partial neutralization with sodium hydroxide (three equivalents) produces edetate trisodium.

Table 1: Reaction Conditions for Ethylenediamine-Monochloroacetate Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (EDA:SMCA) | 1:4 | <70% → incomplete reaction |

| Temperature | 80–90°C | >90°C → decomposition |

| pH | 10–12 | <10 → protonation of EDTA |

| Reaction Time | 8–12 hours | Shorter durations → lower yield |

This method achieves ∼85% yield but generates sodium chloride waste, necessitating purification via recrystallization.

Oxidation of Tetrahydroxyethylethylenediamine

An alternative pathway employs tetrahydroxyethylethylenediamine (THEED) as a precursor, leveraging its hydroxyl groups for oxidative cleavage:

Catalytic Oxidation :

THEED is heated with sodium hydroxide (2–3 equivalents) and a calcium oxide catalyst (1–2 wt%) at 150–200°C. Oxygen or air is introduced to oxidize hydroxyl groups to carboxylates, forming EDTA trisodium directly.Advantages and Limitations :

This route bypasses chlorinated intermediates, reducing environmental toxicity. However, the high temperatures and catalyst requirements increase energy costs, limiting industrial adoption.

Table 2: THEED Oxidation Parameters

| Parameter | Value | Notes |

|---|---|---|

| Catalyst | CaO (1–2 wt%) | Enhances reaction rate |

| Temperature | 150–200°C | Lower temps → slower kinetics |

| Oxidizing Agent | O2 or air | Excess O2 improves yield |

| Yield | 70–75% | Lower due to side products |

Alternative Synthesis Using Titanium Tetrachloride

A novel method described in Chinese patent CN101293846B utilizes titanium tetrachloride (TiCl4) and hydrogen peroxide to synthesize this compound under mild conditions:

Stepwise Process :

- Complex Formation : EDTA reacts with TiCl4 in a 1:1–2 molar ratio, forming a titanium-EDTA hydrate.

- Oxidation : Hydrogen peroxide (1–10 equivalents) oxidizes the complex at 0–90°C, yielding titanium peroxy-EDTA.

- Alkaline Hydrolysis : Adjusting the pH to 4–10 with sodium hydroxide cleaves the titanium complex, releasing this compound.

Environmental Benefits :

This method eliminates cyanide intermediates used in traditional routes, aligning with green chemistry principles.

Table 3: Titanium Tetrachloride Method Efficiency

| Step | Conditions | Outcome |

|---|---|---|

| Complexation | 25°C, 2 hours | 95% complex formation |

| Oxidation | 50°C, 6 hours | 80% conversion |

| Hydrolysis | pH 8, 12 hours | 90% isolated yield |

Purification and Crystallization Techniques

Post-synthesis purification ensures pharmaceutical-grade this compound:

Recrystallization :

Crude product is dissolved in hot deionized water (80–90°C) and filtered to remove insoluble impurities. Slow cooling induces crystallization, yielding >99% purity.pH Adjustment :

Final pH is adjusted to 8.3–8.7 using hydrochloric acid or sodium hydroxide, critical for stability in aqueous formulations.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost-effectiveness and waste reduction:

- Continuous Reactors : Tubular flow reactors enable precise temperature and pH control, enhancing yield consistency.

- Waste Management : Sodium chloride byproducts are repurposed for water softening, mitigating environmental impact.

Analytical Verification of Trisodium EDTA

Identity and purity are confirmed via:

Spectroscopy :

Titrimetry :

Complexometric titration with zinc sulfate quantifies EDTA content (99–101% assay).

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield | Toxicity | Scalability | Cost |

|---|---|---|---|---|

| Ethylenediamine-SMCA | 85% | Moderate | High | Low |

| THEED Oxidation | 75% | Low | Moderate | High |

| TiCl4 Route | 90% | Very Low | High | Moderate |

The titanium tetrachloride method emerges as the most sustainable, albeit requiring specialized equipment. Traditional condensation remains prevalent due to lower capital costs.

Chemical Reactions Analysis

Metal Chelation Reactions

Edetate trisodium acts as a hexadentate ligand, forming stable complexes with divalent and trivalent metal ions.

Stability Constants

| Metal Ion | Log Stability Constant () | Source |

|---|---|---|

| Fe³⁺ | 25.1 | |

| Cu²⁺ | 18.8 | |

| Mn²⁺ | 14.0 | |

| Ca²⁺ | 10.7 |

Example Reaction with Fe³⁺ :

This reaction underpins its use in dissolving iron oxide scale and inhibiting metal-catalyzed oxidation .

Structural Notes :

pH-Dependent Reactivity

The ligand’s protonation state and aggregation behavior vary with pH:

UV Absorption Trends :

Reactivity with Metals and Acids

a. Redox Reactions

b. Acid-Base Reactions

Decomposition Pathways

a. Thermal Degradation

b. Photolytic Degradation

Scientific Research Applications

Medical Applications

1.1 Chelation Therapy for Heavy Metal Poisoning

EDTA is primarily recognized for its role in treating heavy metal poisoning, particularly lead. It binds to lead ions in the bloodstream, facilitating their excretion through the kidneys. The FDA has approved EDTA for this purpose in both adults and children, demonstrating its effectiveness compared to other chelators .

1.2 Treatment of Wilson's Disease

In patients with Wilson's disease, where copper accumulates in the body, EDTA is used to reduce copper levels. It binds copper ions and promotes their elimination .

1.3 Cardiovascular Health

Research indicates that EDTA may have potential benefits in cardiovascular health by reducing calcium deposits in arteries, although further studies are needed to establish its efficacy in this area .

Biochemical and Molecular Biology Applications

2.1 Enzyme Inhibition

EDTA is widely used to inhibit metal-dependent enzymes in biochemical assays. By chelating metal ions that serve as cofactors for these enzymes, researchers can study enzyme activity and function without interference from these metals .

2.2 DNA and RNA Preservation

In molecular biology, EDTA is utilized to stabilize nucleic acids during extraction and storage processes. It prevents degradation by chelating metal ions that could otherwise catalyze hydrolytic reactions on DNA and RNA .

2.3 Cell Culture

EDTA is employed in tissue culture as a chelating agent that prevents cell clumping by binding calcium ions, which are critical for cell adhesion. This property allows for better handling of cells during passaging .

Environmental Applications

3.1 Soil Remediation

EDTA is used in environmental science for soil remediation by enhancing the bioavailability of heavy metals for extraction or immobilization. This application is crucial in cleaning contaminated sites .

3.2 Water Treatment

In water treatment processes, EDTA helps soften water by binding divalent metal ions that contribute to hardness (e.g., Ca²⁺ and Mg²⁺). This reduces scale formation in pipes and improves the efficacy of detergents .

Industrial Applications

4.1 Paper and Pulp Industry

EDTA stabilizes bleaching agents by sequestering metal ions that can degrade these chemicals during processing. This application enhances the efficiency of bleaching processes in paper production .

4.2 Cosmetic Formulations

In cosmetics, EDTA is included to prevent metal ion-induced degradation of products, thus improving their shelf life and stability . It is considered safe for use according to various safety assessments .

Case Studies and Research Findings

Safety and Toxicity Considerations

While EDTA has numerous applications, it is essential to consider its safety profile. Studies have indicated potential adverse effects at high doses, including gastrointestinal disturbances and reproductive toxicity in animal models . Regulatory bodies have established acceptable daily intake levels to mitigate risks associated with long-term exposure.

Mechanism of Action

The mechanism of action of edetate trisodium involves the formation of stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as chelation therapy, where it helps in the removal of toxic metals from the body .

Comparison with Similar Compounds

Comparison with Similar EDTA Salts and Chelating Agents

Structural and Functional Differences

The table below compares edetate trisodium with other EDTA derivatives and related chelators:

Chelation Efficacy and Stability

- This compound : Forms weaker complexes with Ca<sup>2+</sup> compared to heavy metals, making it suitable for sequestering contaminants in pharmaceuticals without depleting essential calcium .

- Calcium Disodium EDTA : Strong affinity for lead (log Kf = 18.3) versus calcium (log Kf = 10.6), enabling selective lead mobilization in poisoning cases .

- Disodium EDTA : Preferentially chelates Ca<sup>2+</sup> and Mg<sup>2+</sup>, used to inhibit clotting by binding calcium ions .

Pharmacological and Clinical Comparisons

- Lead Poisoning: Calcium disodium EDTA (CaNa2EDTA) outperformed dimercaptosuccinic acid (DMSA) in lead mobilization (p < 0.001) .

- Anticoagulation :

Industrial and Cosmetic Use

- Water Treatment : this compound prevents scale formation by sequestering Ca<sup>2+</sup> and Mg<sup>2+</sup>, whereas tetrasodium EDTA is preferred in alkaline cleaning solutions .

- Cosmetics : Trisodium HEDTA is less likely to leach calcium from teeth compared to this compound .

Research Findings and Contradictions

- Efficacy in Metal Chelation : A 1985 study found this compound aerosol effective against Pseudomonas lung infections in cystic fibrosis by disrupting bacterial metal ion homeostasis . However, its nephrotoxicity limits systemic use.

- Safety Controversies : While Lanigan & Yamarik (2002) classified this compound as safe in low concentrations (<0.1%), prolonged exposure in mouthwashes may demineralize teeth .

- Environmental Impact : EDTA salts, including trisodium EDTA, persist in waterways and may remobilize heavy metals from sediments, raising ecological concerns .

Biological Activity

Edetate trisodium, commonly referred to as trisodium EDTA, is a chelating agent widely used in various fields, including medicine, food preservation, and industrial applications. This article explores its biological activity, focusing on its antimicrobial properties, effects on cellular mechanisms, and implications for health based on diverse research findings.

Trisodium EDTA is the sodium salt of ethylenediaminetetraacetic acid (EDTA) and has a molecular weight of approximately 410.84 g/mol. Its structure allows it to form stable complexes with divalent metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential for various biological processes.

Mechanism of Action:

- Chelation: Trisodium EDTA binds to metal ions, disrupting their biological functions. For instance, it removes Mg²⁺ and Ca²⁺ ions from the outer membrane of Gram-negative bacteria, leading to increased permeability and enhanced susceptibility to other antibiotics .

- Antimicrobial Activity: EDTA exhibits significant antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and yeast. It has been shown to disrupt biofilms by breaking down the extracellular polymeric substances (EPS) that protect microbial communities .

Antimicrobial Properties

Numerous studies have highlighted the effectiveness of trisodium EDTA as an antimicrobial agent:

Case Study: Wound Care Applications

A study demonstrated that EDTA effectively reduced bacterial load in wound care settings by enhancing the activity of topical antibiotics. The study concluded that EDTA could serve as a potent adjunct in treating infected wounds due to its ability to disrupt biofilms and enhance antibiotic penetration .

Toxicological Studies

While trisodium EDTA is generally recognized as safe when used appropriately, some studies have indicated potential toxicity at high doses:

- A carcinogenicity study conducted by the National Cancer Institute found no significant evidence of carcinogenicity in rats fed diets containing trisodium EDTA over a lifetime .

- However, gastrointestinal disturbances were noted at high concentrations (≥10,000 ppm), indicating a threshold for safe consumption .

Implications for Health

Recent research has raised concerns about the potential adverse effects of EDTA on intestinal health:

- A study indicated that EDTA could aggravate colitis and promote colon carcinogenesis in mouse models. The mechanism involved increased intestinal permeability and disruption of epithelial barriers .

- Histological evaluations showed that exposure to EDTA led to significant changes in cell-to-cell junction integrity, suggesting a direct impact on gut health .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying edetate trisodium in pharmaceutical formulations?

- Methodological Answer :

- Titrimetry : Use edetate titrant solutions (e.g., 0.05 M) buffered at pH 10 with ammonia-ammonium chloride. Endpoints are determined photometrically using eriochrome black T as an indicator .

- Resonance Light Scattering (RLS) : A rapid, sensitive method with a detection limit of 0.0058 mg·L⁻¹. Sodium oxalate enhances scattering intensity, validated against volumetric methods .

- HPLC : Reverse-phase chromatography with tetrabutylammonium bromide buffer (pH 2.8) and acetonitrile as mobile phase. Detection at 254 nm after precolumn derivatization with ferric chloride .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear gloves, eye protection, and dust masks to avoid mucosal irritation .

- Hypocalcemia Mitigation : Avoid prolonged exposure; monitor calcium levels in in vivo studies due to calcium chelation risks .

- Waste Disposal : Neutralize acidic residues before disposal and segregate from strong oxidizers to prevent combustion .

Q. How does this compound’s chelation mechanism differ from other EDTA salts (e.g., disodium edetate)?

- Methodological Answer :

- Charge and Selectivity : Trisodium edetate (charge -3) has higher affinity for Ca²⁺ and Fe³⁺ compared to disodium edetate (charge -2), which preferentially binds Mg²⁺. Validate selectivity via pH-controlled titrations .

- Calcium Depletion : Unlike edetate calcium disodium, trisodium edetate lacks bound calcium, increasing hypocalcemia risk in biological systems. Monitor ionized calcium levels in cell culture or animal models .

Advanced Research Questions

Q. How can researchers optimize experimental designs to assess this compound’s chelation efficiency in complex biological matrices?

- Methodological Answer :

- Matrix Complexity : Use speciation modeling (e.g., Visual MINTEQ) to predict metal-ligand stability constants in serum or wastewater .

- Competing Ions : Introduce competing ions (e.g., Zn²⁺, Cu²⁺) at physiological concentrations to evaluate selectivity. Adjust pH to mimic in vivo conditions (pH 7.4) or industrial settings (pH 5–9) .

- Dosage Validation : For in vivo studies, infuse ≤50 mg/kg/day diluted in 0.9% NaCl, with calcium monitoring every 6 hours to avoid toxicity .

Q. What methodologies resolve contradictions between in vitro and in vivo metal binding efficiency studies of this compound?

- Methodological Answer :

- Pharmacokinetic Modeling : Compare free vs. protein-bound this compound using ultrafiltration or dialysis. Account for renal clearance rates (t½ = 20–60 min in rodents) .

- Redox Interference Testing : Add antioxidants (e.g., ascorbic acid) to in vitro assays to mitigate oxidation artifacts not present in vivo .

- Meta-Analysis : Pool data from trials like TACT (Trial to Assess Chelation Therapy) to identify confounding variables (e.g., diabetic comorbidities affecting chelation efficacy) .

Q. What advanced techniques validate the purity of this compound in research-grade samples?

- Methodological Answer :

- ICP-MS for Trace Metals : Detect contaminants (e.g., Pb²⁺, Cd²⁺) at ppb levels. Use EDTA-free calibration standards to avoid interference .

- NMR Spectroscopy : Analyze structural integrity via ¹H NMR (D₂O, 400 MHz). Peaks at δ 3.5–3.7 ppm confirm unmodified ethylene backbone .

- Thermogravimetric Analysis (TGA) : Verify anhydrous purity by measuring weight loss ≤0.1% at 120°C .

Properties

Key on ui mechanism of action |

Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart. Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium. |

|---|---|

CAS No. |

150-38-9 |

Molecular Formula |

C10H13N2Na3O8 |

Molecular Weight |

358.19 g/mol |

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.3Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3 |

InChI Key |

QZKRHPLGUJDVAR-UHFFFAOYSA-K |

impurities |

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+] |

Color/Form |

White crystalline powder |

density |

0.7215 (NTP, 1992) - Less dense than water; will float |

flash_point |

Flash point is> 100 °C, |

melting_point |

MP: 242 °C /EDTA disodium dihydrate/ |

Key on ui other cas no. |

6381-92-6 150-38-9 139-33-3 |

physical_description |

Dry Powder; Other Solid; Liquid White solid; [Merck Index] Colorless odorless solid; [Sigma-Aldrich MSDS] White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS] |

Pictograms |

Corrosive; Irritant; Health Hazard |

Related CAS |

7379-28-4 17421-79-3 |

solubility |

5 to 10 mg/mL at 70.7 °F (NTP, 1992) |

Synonyms |

Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |

vapor_pressure |

7.57X10-17 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.